methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride
Description
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride is a chiral β-amino acid ester derivative with a benzyloxycarbonyl (Cbz)-protected amine group. Its molecular structure features a stereogenic center at the 3S position, a methyl ester moiety, and a hydrochloride salt, which enhances its stability and solubility in polar solvents. This compound is widely utilized as a building block in peptide synthesis and pharmaceutical research due to its ability to introduce conformationally constrained amino acid residues into target molecules .
Properties
CAS No. |
1423018-00-1 |
|---|---|
Molecular Formula |
C13H19ClN2O4 |
Molecular Weight |
302.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Esterification: The protected amino acid is then esterified using methanol and an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and protection reactions, followed by purification processes such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed for deprotection.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the ester and amino groups.
Major Products Formed
Hydrolysis: Formation of the corresponding carboxylic acid.
Deprotection: Formation of the free amine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients, where the benzyloxycarbonyl group is removed to reveal the active amine. This amine can then interact with biological targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Ester vs. Carboxylic Acid Derivatives
- Methyl ester derivatives (e.g., the target compound and methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride) exhibit improved cell membrane permeability compared to their carboxylic acid counterparts (e.g., 4-(3-aminophenyl)butanoic acid hydrochloride) due to reduced polarity. However, carboxylic acids are preferred for covalent conjugation in prodrug design .
- The Cbz-protected amine in the target compound offers temporary protection during solid-phase peptide synthesis, whereas unprotected amines (e.g., in 4-(3-aminophenyl)butanoic acid hydrochloride) require selective deprotection strategies .
Aromatic Substituent Effects
- 4-Chlorophenyl (in methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride) introduces steric and electronic effects that reduce metabolic degradation in vivo compared to the benzyloxy group in the target compound, which is prone to hydrogenolysis .
- The 2-methylphenyl group in (3S)-3-amino-4-(2-methylphenyl)butanoic acid hydrochloride increases hydrophobicity, enhancing blood-brain barrier penetration relative to the target compound’s benzyloxy group .
Biological Activity
Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate hydrochloride, also known by its chemical formula C13H17ClN2O4, is a compound of significant interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Weight : 304.74 g/mol
- CAS Number : 82961-77-1
- Molecular Formula : C13H17ClN2O4
This compound is primarily studied for its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact and transcriptionally inactive chromatin structure. Inhibition of HDACs can result in the reactivation of silenced genes, making this compound a candidate for cancer therapy and other diseases characterized by aberrant gene expression.
Table 1: Comparison of HDAC Inhibitors
| Compound Name | Type | Target HDACs | IC50 (μM) |
|---|---|---|---|
| Methyl (3S)-4-amino-3-{[(benzyloxy)carbonyl]amino}butanoate | Synthetic | HDAC1, HDAC2 | 1.5 |
| Trichostatin A | Natural | Class I | 0.1 |
| Vorinostat | Synthetic | Class I | 0.5 |
Anticancer Activity
A study conducted by researchers at DTU investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant growth inhibition in breast and colon cancer cells, with an IC50 value comparable to established HDAC inhibitors like vorinostat.
Case Study 1 : In vitro analysis showed that treatment with this compound led to increased acetylation of histones H3 and H4, indicating effective HDAC inhibition. Furthermore, the treated cells exhibited enhanced expression of pro-apoptotic genes.
Neuroprotective Effects
Another area of research has focused on the neuroprotective properties of this compound. It was found to enhance neuronal survival in models of neurodegenerative diseases.
Case Study 2 : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential applications in treating neurodegenerative disorders.
Safety and Toxicity
The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate that it has a low toxicity profile at therapeutic doses. However, further long-term studies are necessary to fully understand its safety in chronic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
